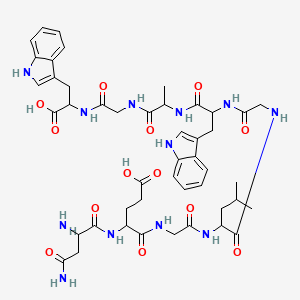
HCV Nucleoprotein (88-96)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HCV Nucleoprotein (88-96) is a synthetic peptide derived from the hepatitis C virus core protein. This peptide sequence, Asn-Glu-Gly-Leu-Gly-Trp-Ala-Gly-Trp, plays a crucial role in the assembly and replication of the virus. It is often used in research to study the hepatitis C virus and to develop antiviral therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
HCV Nucleoprotein (88-96) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of HCV Nucleoprotein (88-96) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage.
Analyse Des Réactions Chimiques
Types of Reactions
HCV Nucleoprotein (88-96) primarily undergoes:
Hydrolysis: Breaking down the peptide bonds in the presence of water.
Oxidation: Oxidation of tryptophan residues under oxidative conditions.
Amidation: Formation of amide bonds during peptide synthesis.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using HCl or NaOH.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Amidation: Carbodiimides like EDC or DCC in the presence of HOBt.
Major Products
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Oxidized tryptophan residues.
Amidation: Formation of amide bonds between amino acids.
Applications De Recherche Scientifique
HCV Nucleoprotein (88-96) has several applications in scientific research:
Virology: Studying the assembly and replication mechanisms of the hepatitis C virus.
Immunology: Investigating immune responses to hepatitis C virus infection.
Drug Development: Screening potential antiviral compounds targeting the hepatitis C virus.
Structural Biology: Analyzing the structure and function of viral proteins.
Mécanisme D'action
HCV Nucleoprotein (88-96) exerts its effects by interacting with viral RNA and host cellular components. It plays a critical role in the formation of the viral nucleocapsid, which is essential for virus assembly and replication. The peptide oligomerizes upon binding to viral RNA, facilitating the encapsidation process. This interaction is mediated by specific amino acid residues within the peptide sequence.
Comparaison Avec Des Composés Similaires
Similar Compounds
HCV Nucleoprotein (1-191): The full-length core protein involved in nucleocapsid formation.
HCV Nucleoprotein (1-117): A truncated version containing the basic residues essential for RNA binding.
HCV Nucleoprotein (118-191): The hydrophobic C-terminal domain responsible for membrane binding.
Uniqueness
HCV Nucleoprotein (88-96) is unique due to its specific sequence, which is critical for studying the minimal region required for nucleocapsid formation. Its shorter length makes it easier to synthesize and study compared to the full-length core protein.
Propriétés
IUPAC Name |
5-[[2-[[1-[[2-[[1-[[1-[[2-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2,4-diamino-4-oxobutanoyl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H60N12O13/c1-23(2)14-33(55-37(60)21-52-43(67)32(12-13-40(63)64)58-42(66)29(47)17-36(48)59)44(68)53-22-38(61)56-34(15-25-18-49-30-10-6-4-8-27(25)30)45(69)54-24(3)41(65)51-20-39(62)57-35(46(70)71)16-26-19-50-31-11-7-5-9-28(26)31/h4-11,18-19,23-24,29,32-35,49-50H,12-17,20-22,47H2,1-3H3,(H2,48,59)(H,51,65)(H,52,67)(H,53,68)(H,54,69)(H,55,60)(H,56,61)(H,57,62)(H,58,66)(H,63,64)(H,70,71) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHWHIYXXIPSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H60N12O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
989.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![10-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15094345.png)
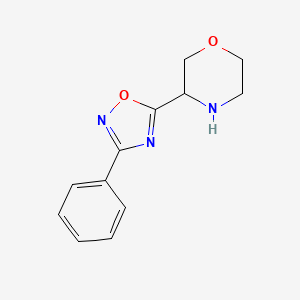
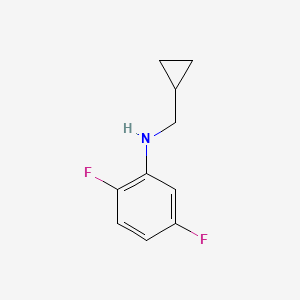
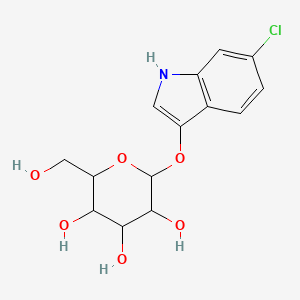
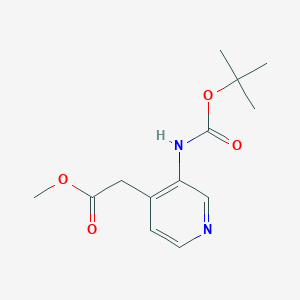
![6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B15094376.png)
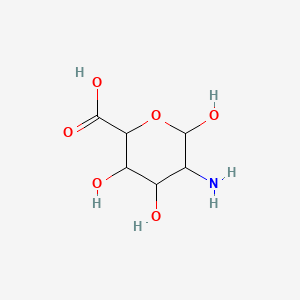
![N-[2-[(4R)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-6-methoxyphenyl]methanesulfonamide](/img/structure/B15094385.png)
![2-[[2-Benzamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid](/img/structure/B15094395.png)


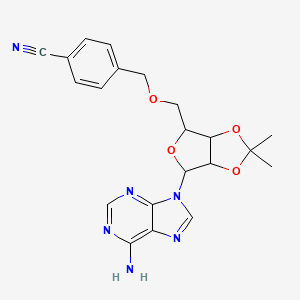
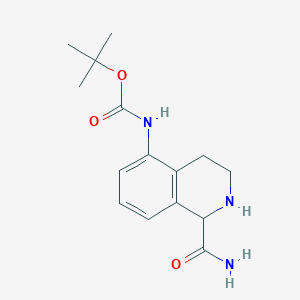
![N-[5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B15094423.png)
